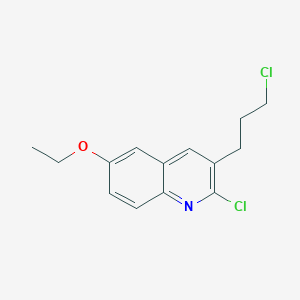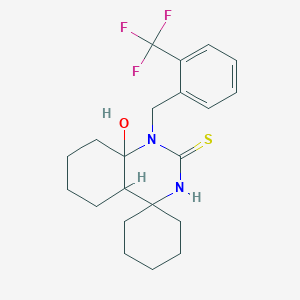
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Bromo-3-chloro-6-methoxyquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
948294-63-1 |
|---|---|
Molekularformel |
C14H15Cl2NO |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline |
InChI |
InChI=1S/C14H15Cl2NO/c1-2-18-12-5-6-13-11(9-12)8-10(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3 |
InChI-Schlüssel |
HPJPNDYPWRSFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)



![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)


![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)

![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
